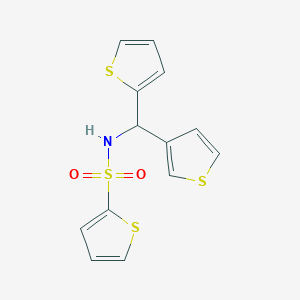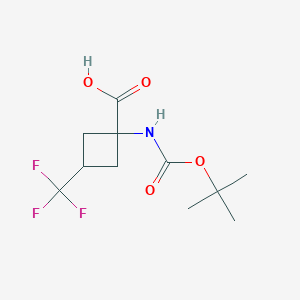![molecular formula C16H16ClN3O3 B2794450 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde CAS No. 866152-61-6](/img/structure/B2794450.png)
4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . It is related to a class of compounds that have been studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecule contains a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . The exact 3D structure is not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the searched resources. The molecular formula is C16H16ClN3O3 and the molecular weight is 333.77 g/mol .Aplicaciones Científicas De Investigación
Chemical Structure and Bioactivation
The chemical structure of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde suggests its potential involvement in complex bioactivation processes. Its arylpiperazine derivatives have been studied extensively for their ability to undergo CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites, known for their variety of serotonin receptor-related effects, signify the compound's potential impact on neurotransmitter receptors beyond serotonin. The extensive distribution in tissues, including the brain, highlights its significance in neuropsychiatric research, although it also hints at its unexplored domains, especially given its uncontrolled use as a designer drug (Caccia, 2007).
Role in Synthetic Chemistry
The compound's structure also aligns with research on 1,2-oxazines and related compounds, indicating its utility in synthetic organic chemistry. Its involvement in the synthesis of oxazines and their use as chiral synthons points to its broader applications in drug development and the exploration of new therapeutic agents. This adaptability underscores its importance in the design of molecules with significant biological activities (Sainsbury, 1991).
Antimicrobial and Antituberculosis Potential
Piperazine and its analogues have been extensively reviewed for their antimicrobial properties, specifically against Mycobacterium tuberculosis. The compound's relevance is underscored by the reported molecules displaying potential activity against multidrug-resistant and extremely drug-resistant strains of MTB. The design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules provide a foundation for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).
Neuropsychiatric Disorders Treatment
The compound's relevance extends to the treatment of psychotic and mood disorders, as indicated by research on lurasidone, a benzisothiazole antipsychotic with a similar structural motif. Lurasidone's efficacy in schizophrenia and bipolar depression, with minimal risk of weight gain, metabolic or cardiac abnormalities, suggests potential avenues for the compound's application in neuropsychiatric treatment, albeit with considerations for its risk of akathisia (Pompili et al., 2018).
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-11-14(16(22)20-8-6-19(10-21)7-9-20)15(18-23-11)12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAHGFQPXNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)
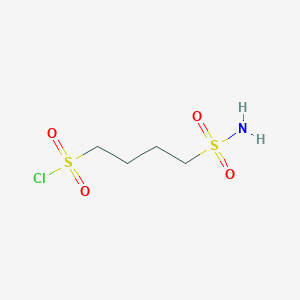
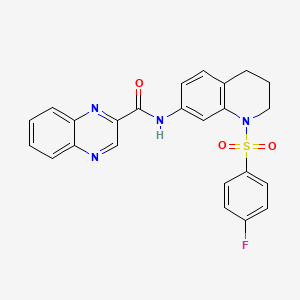
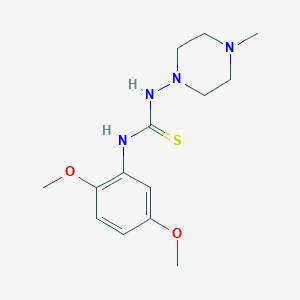
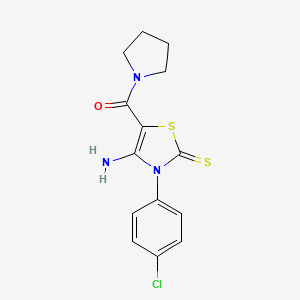

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)

